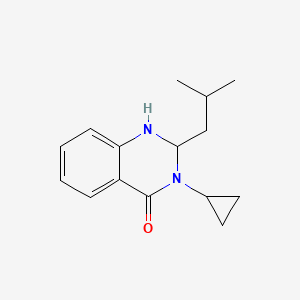

3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one

Description

3-Cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic core fused with a six-membered ring containing nitrogen atoms. Its structure features a cyclopropyl group at position 3 and an isobutyl substituent at position 2 (Figure 1). Quinazolinones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

3-cyclopropyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)9-14-16-13-6-4-3-5-12(13)15(18)17(14)11-7-8-11/h3-6,10-11,14,16H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOILUABJWFRAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC=CC=C2C(=O)N1C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with cyclopropyl and isobutyl derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Cytotoxicity

Several studies have evaluated the cytotoxic effects of 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one against various cancer cell lines. The compound has shown promising results, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| This compound | MCF-7 | 74.92 | 50.40 |

| This compound | HCT-116 | 59.24 | 29.15 |

These values indicate that the compound exhibits significant cytotoxicity, particularly over extended exposure periods .

Anticancer Agents

Given its cytotoxic properties, this compound is being explored as a potential lead compound for the development of new anticancer therapies. Researchers are focusing on optimizing its structure to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Neuroprotective Effects

Emerging research indicates that compounds within the quinazolinone family may possess neuroprotective properties. Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

There is also potential for this compound to exhibit anti-inflammatory effects. Quinazolinones have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. Further studies are required to elucidate these effects and their underlying mechanisms .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., triazole, mercapto) : Improve binding to biological targets (e.g., enzymes, serum albumin) .

- Lipophilic Substituents (e.g., isobutyl, cyclopropyl) : Enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

- Hydrophilic Groups (e.g., hydroxypropyl) : Increase aqueous solubility, critical for formulation and bioavailability .

Efficiency Comparison :

Antimicrobial and Anticancer Potency

- Triazole-Containing Derivatives : Exhibit IC50 values of 1.2–5.8 µM against Staphylococcus aureus and Escherichia coli .

- 2-Arylthio Derivatives : Show 70–85% growth inhibition in Candida albicans at 50 µg/mL .

- Styryl-Substituted Analogs : Demonstrate moderate cytotoxicity (IC50: 8–15 µM) against MCF-7 breast cancer cells .

- Isobutyl/Mercapto Analogs : Predicted to target tubulin polymerization (similar to antitubulin agents ).

Serum Albumin Binding

Halogenated 2-aryl derivatives (e.g., 4-bromophenyl) bind human serum albumin (HSA) with Kd values of 10^4–10^5 M^−1, crucial for drug distribution .

Biological Activity

3-Cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound belongs to the quinazolinone family, which is known for various biological activities. A notable synthesis method involves a one-pot reaction that avoids transition metals and column chromatography, yielding high purity products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of quinazolinone derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | < 1 μg/mL |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 43300 (MRSA) | 0.98 μg/mL |

The low MIC values suggest potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Activity

In addition to its antibacterial properties, the compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies report significant antiproliferative activity against human lung adenocarcinoma cells (A549) and melanoma cells (A375), with IC50 values indicating effective inhibition of cell growth .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | < 10 |

| A375 (Melanoma) | 5.7 |

These findings suggest that the compound may interfere with cancer cell proliferation, potentially offering a new avenue for cancer therapy.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit key cellular pathways involved in bacterial survival and cancer cell growth. Molecular docking studies have indicated potential binding interactions with target proteins involved in these processes .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives:

- Antibacterial Efficacy : A study demonstrated that quinazolinones could inhibit biofilm formation in S. aureus, indicating their potential as therapeutic agents against biofilm-associated infections .

- Cytotoxicity Assessment : Research on various quinazolinones revealed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multicomponent reaction (MCR) involving isatoic anhydride, cyclopropylamine, and isobutyl aldehyde. Evidence from similar derivatives (e.g., 2-methyl-2-(2-methylpropyl)-dihydroquinazolinone) shows that catalysts like hydroxyapatite nanoparticles (HAP NPs) improve yields (up to 86%) under aqueous conditions . Optimization may involve varying solvent systems (e.g., water/ethanol mixtures), temperature (70–90°C), and catalyst loading (5–10 mol%). NMR and MS data should confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in dihydroquinazolinone derivatives?

- Methodological Answer : Key diagnostic signals include:

- ¹H NMR : Cyclopropyl protons (δ 1.15–1.17 ppm, multiplet) and isobutyl methyl groups (δ 0.94–0.97 ppm, doublet) .

- ¹³C NMR : Carbonyl resonance (δ ~164 ppm) and cyclopropyl carbons (δ ~20–35 ppm) .

- IR : Stretching vibrations for C=O (1680–1660 cm⁻¹) and N–H (3300–3200 cm⁻¹) .

Confirmation requires comparison with synthesized analogs (e.g., 3g in ).

Q. What green chemistry approaches are applicable to synthesize this compound?

- Methodological Answer : Environmentally benign methods include:

- HAP NPs : Recyclable catalyst for MCRs in water, achieving 80–90% yields .

- β-Cyclodextrin-SO₃H : Acidic catalyst for one-pot reactions, reducing waste .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15–30 min at 100 W) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-cyclopropyl-2-isobutyl-dihydroquinazolinone derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like tubulin (anticancer) or cholinesterase (neurodegenerative diseases). For example:

- Tubulin binding : Compare binding affinity (-8.5 to -10.2 kcal/mol) with known inhibitors (e.g., colchicine) .

- ADMET properties : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies resolve contradictions in catalytic efficiency data for dihydroquinazolinone synthesis?

- Methodological Answer : Contradictory yields (e.g., 70% vs. 95% for similar catalysts) may arise from:

- Particle size : HAP NPs <50 nm vs. >100 nm (smaller particles increase surface area) .

- Solvent polarity : Water (high polarity) vs. ethanol (moderate polarity) affecting reaction kinetics .

Statistical tools (e.g., ANOVA) can isolate variables, while in situ FTIR monitors reaction progress .

Q. How does the isobutyl substituent influence the compound’s pharmacokinetic profile compared to phenyl or chlorophenyl analogs?

- Methodological Answer :

- Lipophilicity : Isobutyl (LogP ~3.2) enhances membrane permeability vs. phenyl (LogP ~2.8) .

- Metabolic stability : Isobutyl’s branched structure reduces CYP450-mediated oxidation vs. linear alkyl chains .

In vitro assays (e.g., microsomal stability) validate predictions .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.